(Z)-7-(3-chlorobut-2-en-1-yl)-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-7-(3-chlorobut-2-en-1-yl)-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including chlorinated alkenes and thioethers. Its structural complexity and functional diversity make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-(3-chlorobut-2-en-1-yl)-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of the Chlorobut-2-en-1-yl Group: This step involves the alkylation of the purine core with a chlorinated alkene under basic conditions.
Thioether Formation: The thioether linkage is introduced by reacting the intermediate with a thiol derivative of the 4-chlorophenyl-2-oxoethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorinated alkene and aromatic chloride groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The purine core is particularly relevant due to its presence in many biologically active molecules.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism by which (Z)-7-(3-chlorobut-2-en-1-yl)-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes involved in nucleotide metabolism or receptors that regulate cellular signaling pathways. The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in respiratory medicine for its bronchodilator effects.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
What sets (Z)-7-(3-chlorobut-2-en-1-yl)-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic avenues and synthetic strategies.
Properties
IUPAC Name |
7-[(Z)-3-chlorobut-2-enyl]-8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O3S/c1-10(19)7-8-24-14-15(23(2)17(27)22-16(14)26)21-18(24)28-9-13(25)11-3-5-12(20)6-4-11/h3-7H,8-9H2,1-2H3,(H,22,26,27)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONQDWKHLNBFRM-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.